Home > Products > Screening Compounds P71623 > cis-3-Hydroxyglyburide
cis-3-Hydroxyglyburide -

cis-3-Hydroxyglyburide

Catalog Number: EVT-8200404
CAS Number:
Molecular Formula: C23H28ClN3O6S
Molecular Weight: 510.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cis-3-Hydroxyglyburide is a chemical compound that belongs to the class of sulfonylureas, primarily used in the management of type 2 diabetes mellitus. It functions by stimulating insulin secretion from pancreatic beta cells and enhancing insulin sensitivity in peripheral tissues. This compound is structurally related to glyburide, which is a well-known antidiabetic medication.

Source

Cis-3-Hydroxyglyburide can be synthesized through various chemical reactions, primarily involving modifications of glyburide. Its presence in pharmaceutical formulations is crucial for developing effective diabetes treatments.

Classification

Cis-3-Hydroxyglyburide is classified as:

  • Chemical Class: Sulfonylureas
  • Therapeutic Class: Antidiabetic agents
  • Chemical Structure: It contains a hydroxy group at the 3-position of the glyburide molecule, which alters its pharmacological properties compared to its parent compound.
Synthesis Analysis

Methods

Cis-3-Hydroxyglyburide can be synthesized through several methods, including:

  1. Hydroxylation of Glyburide: This method involves the introduction of a hydroxyl group at the 3-position of glyburide using hydroxylating agents such as hydrogen peroxide in the presence of catalysts.
  2. Chemical Reduction: Starting from appropriate precursors, chemical reduction techniques can be employed to convert specific functional groups into hydroxyl groups.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to monitor the progress and purity of the synthesized product.

Molecular Structure Analysis

Structure

Cis-3-Hydroxyglyburide has a specific molecular structure characterized by:

  • Molecular Formula: C23H29N3O5S
  • Molecular Weight: Approximately 455.56 g/mol
  • Structural Features: The presence of a hydroxy group (-OH) at the 3-position contributes to its solubility and biological activity.

Data

The compound's structural data can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.

Chemical Reactions Analysis

Reactions

Cis-3-Hydroxyglyburide undergoes several chemical reactions relevant to its pharmacological activity:

  1. Metabolic Reactions: In vivo, it is metabolized primarily in the liver through oxidation and conjugation processes.
  2. Receptor Binding: The compound interacts with ATP-sensitive potassium channels on pancreatic beta cells, leading to increased insulin release.

Technical Details

These reactions are crucial for determining the pharmacokinetics and pharmacodynamics of cis-3-hydroxyglyburide, influencing its efficacy and safety profile in diabetic patients.

Mechanism of Action

Process

Cis-3-Hydroxyglyburide acts primarily by:

  1. Stimulating Insulin Secretion: It binds to sulfonylurea receptors on pancreatic beta cells, leading to closure of ATP-sensitive potassium channels.
  2. Enhancing Insulin Sensitivity: It improves peripheral tissue sensitivity to insulin, facilitating glucose uptake.

Data

Clinical studies have shown that cis-3-hydroxyglyburide effectively lowers blood glucose levels when administered to patients with type 2 diabetes, demonstrating its role in glycemic control.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point ranges around 150–160 °C, indicating thermal stability suitable for pharmaceutical formulations.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the identity and purity of cis-3-hydroxyglyburide.

Applications

Scientific Uses

Cis-3-Hydroxyglyburide is primarily used in:

  • Pharmaceutical Development: As an active ingredient in oral hypoglycemic agents for managing type 2 diabetes.
  • Research Studies: Investigated for potential effects on insulin signaling pathways and metabolic regulation.

Its efficacy and safety continue to be evaluated in clinical settings, contributing to advancements in diabetes treatment strategies.

Introduction to cis-3-Hydroxyglyburide in Pharmacological Context

Role as an Active Metabolite of Glyburide in Diabetes Management

cis-3-Hydroxyglyburide (chemical name: 3-cis-hydroxycyclohexyl glyburide), designated as metabolite M2b in pharmacokinetic studies, is a clinically significant hepatic metabolite of the oral hypoglycemic agent glyburide (glibenclamide). This biotransformation product retains pharmacological activity, contributing to the overall glucose-lowering effect observed during glyburide therapy. The metabolic conversion occurs primarily via cytochrome P450-mediated oxidation, with CYP2C9 and CYP3A4 identified as the major isoforms responsible for this hydroxylation reaction [1] [4].

Pharmacodynamic studies demonstrate that cis-3-Hydroxyglyburide possesses approximately 1/40th the hypoglycemic potency of the parent compound glyburide in animal models, though its exact potency in humans requires further quantification [1] [6] [7]. Despite this reduced potency, its clinical relevance stems from its status as a quantitatively major metabolite with measurable beta-cell stimulatory activity. The metabolite functions through the same primary mechanism as glyburide: binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This binding induces channel closure, membrane depolarization, calcium influx, and subsequent insulin secretion [1] [4].

The pharmacokinetic profile of cis-3-Hydroxyglyburide reveals significant systemic exposure following glyburide administration. Research indicates that cis-3-Hydroxyglyburide achieves peak serum concentrations (C~max~) ranging from <5–22 ng/mL after a single 7-mg glyburide dose in diabetic patients [8]. Unlike glyburide, which is highly protein-bound (>99%), the binding characteristics of cis-3-Hydroxyglyburide remain less defined, though altered protein binding in renal impairment may influence its disposition. The metabolite undergoes dual excretion pathways, with approximately 50% of glyburide-derived metabolites eliminated via the bile and 50% via the kidneys [1] [6]. This balanced elimination contributes to the metabolite’s persistence in circulation, though its terminal elimination half-life remains shorter than that of the parent drug [8].

Table 1: Comparative Pharmacological Characteristics of Glyburide and Its Hydroxylated Metabolites

CompoundRelative PotencyPrimary Formation EnzymeElimination PathwaysPeak Serum Concentration (ng/mL)*
Glyburide (parent)1x (reference)-50% renal, 50% fecal87.5-106
4-trans-Hydroxyglyburide (M1)1/400xCYP3A4/CYP2C9Primarily renal16-85
cis-3-Hydroxyglyburide (M2b)1/40xCYP3A4/CYP2C9Renal/Biliary<5-22

*Concentrations observed after single-dose administration (glyburide: 5 mg conventional or 3 mg micronized; metabolites: after 7 mg glyburide dose) [1] [6] [7].

The presence of cis-3-Hydroxyglyburide contributes to glyburide's extended pharmacodynamic activity beyond what would be expected from the parent drug's serum half-life alone. This extended activity is particularly relevant during long-term glyburide administration, where the metabolite accumulates to steady-state concentrations. Research suggests that while pancreatic insulin secretion represents the primary mechanism during acute glyburide therapy, long-term administration reveals extrapancreatic effects potentially mediated by persistent metabolites, including decreased insulin resistance in hepatic and peripheral tissues [4] [6].

Significance in Hepatic and Placental Metabolic Pathways

The hepatic metabolism of glyburide to cis-3-Hydroxyglyburide represents a critical detoxification and activation pathway with implications for therapeutic efficacy and safety. The liver extensively processes glyburide via oxidative pathways, with cis-3-hydroxylation constituting a major biotransformation route alongside 4-trans-hydroxylation and ethylhydroxylation [1] [2]. This metabolic cascade reduces the concentration of the more potent parent compound while generating active metabolites with longer half-lives. Enzyme kinetics studies indicate saturable metabolism at therapeutic glyburide concentrations, suggesting potential nonlinear pharmacokinetics that may affect metabolite formation rates [1].

Hepatic impairment significantly alters cis-3-Hydroxyglyburide disposition. Reduced metabolic capacity in liver disease decreases first-pass extraction of glyburide, increasing systemic exposure to the parent drug while potentially decreasing the formation of cis-3-Hydroxyglyburide. Conversely, impaired biliary excretion in hepatic dysfunction may reduce metabolite clearance, leading to accumulation. This complex interplay necessitates dosage adjustments in hepatically impaired patients to avoid excessive pharmacological effects [5] [6].

Table 2: Pharmacokinetic Parameters of cis-3-Hydroxyglyburide in Renal Impairment

ParameterNormal Renal Function (n=11)Impaired Renal Function (n=11)Statistical Significance
C~max~ (ng/mL)<5–187–22Higher in impairment (P<0.05)
AUC (ng·h/mL)Not reportedNot reportedHigher in impairment (P<0.05)
Urinary Excretion (0-24h)26.4% of metabolites7.2% of metabolitesLower in impairment (P<0.001)
Fraction of Dose Excreted as Metabolites (f~e(met)~)Up to 0.360.005–0.36Correlated with renal function (r=0.82)

Data derived from diabetic patients after 7-mg glyburide dose [8].

In placental metabolism, cis-3-Hydroxyglyburide demonstrates significant clinical utility. Glyburide undergoes limited transfer across the human placenta, primarily due to extensive protein binding and efflux transporter activity (notably P-glycoprotein). However, cis-3-Hydroxyglyburide formation within placental tissue itself represents a potentially significant metabolic pathway. Research indicates that term human placental microsomes and cytosol exhibit glyburide-metabolizing capability, with hydroxylation representing a primary metabolic route [4]. This localized metabolism contributes to the low fetal exposure observed with maternal glyburide administration, making it a therapeutic option for gestational diabetes mellitus. The metabolite's reduced potency compared to glyburide, coupled with efficient placental barrier function, minimizes direct effects on the fetus despite its pharmacological activity [4] [6].

Renal impairment triggers adaptive changes in cis-3-Hydroxyglyburide disposition. Studies comparing diabetic patients with normal renal function (iohexol clearance 75–140 mL/min/1.73m²) versus impaired renal function (iohexol clearance 7–42 mL/min/1.73m²) reveal altered metabolite profiles. While total glyburide exposure decreases in renal impairment, cis-3-Hydroxyglyburide shows elevated peak concentrations (C~max~) and increased overall exposure (AUC) [8]. This occurs despite a substantial reduction in renal excretion of the metabolite (from 26.4% to 7.2% of metabolites excreted in urine over 24 hours). The finding suggests activation of compensatory elimination mechanisms, including enhanced biliary excretion and possibly enterohepatic recycling of both the parent drug and its metabolites [8]. These adaptive pathways prevent excessive accumulation of cis-3-Hydroxyglyburide following single doses, though the potential for accumulation during chronic therapy in severe renal impairment requires careful monitoring.

Properties

Product Name

cis-3-Hydroxyglyburide

IUPAC Name

5-chloro-N-[2-[4-[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide

Molecular Formula

C23H28ClN3O6S

Molecular Weight

510.0 g/mol

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m1/s1

InChI Key

VFBAJFAMXTVSQA-MSOLQXFVSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@@H](C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.